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This document outlines a prospective Statistical Analysis Plan (SAP) for the characterization of DosatiLink-

1, an Abelson murine leukemia (ABL) enzyme inhibitor [1]. The SAP is developed to ensure the analysis is

transparent, objective, rigorous, and reproducible, in line with best practices for preclinical drug discovery

research [2].

1.0 Introduction and Study Objectives

1.1 Study Product: DosatiLink-1 (CAS: 2941512-37-2), a potential therapeutic agent targeting the

ABL enzyme.
1.2 Primary Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DosatiLink-1
against the ABL enzyme.
1.3 Secondary Objectives:

To assess the binding affinity and kinetics of DosatiLink-1.
To evaluate the cellular potency of DosatiLink-1 in relevant cell lines (e.g., inhibition of ABL-

mediated phosphorylation).
To analyze the relationship between compound concentration and cellular response.

2.0 General Analytical Principles

2.1 Blinding: While often not feasible in early biochemical assays, all data preprocessing and initial
analyses will be performed by a researcher blinded to the experimental group assignments for cell-

based and in vivo studies.
2.2 Statistical Software: All analyses will be performed using R (version 4.3.0 or higher) or Python

(SciPy/Statsmodels libraries). Scripts will be archived for reproducibility.
2.3 Significance Level: The two-sided alpha level for statistical significance is set at 0.05. No

adjustment for multiple comparisons is planned for this exploratory phase, but all post-hoc tests will
be clearly labeled as such [2].
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2.4 Data Exclusion Criteria: Criteria for excluding outliers (e.g., technical failures identified via

predefined quality control thresholds) will be documented prior to analysis.

Detailed Statistical Methods & Data Presentation

The core of the SAP lies in pre-defining the statistical methods for each objective. The following table

summarizes the planned analyses for key experiments.

Table 1: Summary of Planned Statistical Analyses for DosatiLink-1

Analysis
Objective

Primary
Endpoint

Statistical Method & Model
Data
Visualization

IC₅₀
Determination

IC₅₀ value Non-linear regression (4-parameter logistic
curve). Model: Y = Bottom + (Top-

Bottom)/(1+10^((LogIC50-

X)*HillSlope)) [3].

Dose-response
curve with 95%

confidence
intervals for the

fitted model.

Binding
Affinity
(SPR/BLI)

KD, Kon,

Koff

Global fitting to a 1:1 binding model. The specific

model will be dictated by the assay technology
(e.g., Surface Plasmon Resonance).

Sensogram plots

with observed
data and fitted

curve overlay.

Cellular
Potency

pIC₅₀ (cell-

based)

Non-linear regression as above. Comparison to

a reference compound (if applicable) using an
extra sum-of-squares F-test to compare curve

parameters.

Dose-response

curves for
DosatiLink-1 and

reference
compound on a

single graph.

Biomarker
Analysis
(NMR/MS)

Metabolite

Level

Multivariate Analysis: Principal Component

Analysis (PCA) for unsupervised pattern
discovery, followed by Orthogonal Projections to

Latent Structures-Discriminant Analysis (OPLS-
DA) [4]. Univariate Analysis: Student's t-test or

Mann-Whitney U test on normalized metabolite

PCA/OPLS-DA

scores plots, S-
plots, and bar

charts of
significant

metabolites.
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Analysis
Objective

Primary
Endpoint

Statistical Method & Model
Data
Visualization

levels, with False Discovery Rate (FDR)
correction.

3.0 Data Handling and Descriptive Statistics

3.1 Frequency Distribution Tables: For all continuous variables, data distribution will be

summarized using frequency distribution tables. This involves calculating the number of observations
within specific intervals to allow for inspection of data shape, central tendency, and spread before

conducting inferential analysis [5].
3.2 Handling Missing Data: The mechanism of missingness will be evaluated. For data assumed to

be missing at random (MAR), multiple imputation techniques will be considered. A complete-case
analysis will serve as the primary approach, with sensitivity analyses to assess the impact of missing

data.
3.3 Data Transformation: If data violate the assumptions of parametric tests (assessed via Shapiro-

Wilk test and Q-Q plots), appropriate transformations (e.g., log, square root) will be applied.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for the statistical analysis, from raw data to final

reporting, ensuring a standardized and reproducible process.

Start: Raw Experimental Data

Data Preprocessing Descriptive Statistics

Normalization
Outlier Check

Inferential Analysis

Create Frequency
Distribution Tables

Result Validation

Dose-Response
Curve Fitting

Multivariate Analysis
(PCA, OPLS-DA) Final Report & SAP Archive Model Assumption

Checks Sensitivity Analysis
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Application Notes & Protocol Guidance

SAP as a Foundational Document: Completing the SAP concurrently with the experimental protocol
is a recognized best practice. This "co-development" helps identify design flaws early, improves

protocol quality, and prevents subjective analysis decisions after data unblinding, thereby reducing
the risk of "p-hacking" [2] [3].

Engaging Domain Expertise: For a targeted agent like DosatiLink-1, employing biostatisticians with
experience in kinase inhibitor pharmacology and early drug discovery metrics is highly recommended.

Their expertise ensures appropriate handling of domain-specific statistics, such as nonlinear
modeling for dose-response and complex multivariate analysis for 'omics data [2] [4].

Planning for Success: A solid SAP is more than an analysis guide; it is a strategic asset. It facilitates
smoother regulatory review, enhances credibility with ethics committees and funders, and serves as a

reusable template for future related compounds, ultimately saving time and resources [2].

Frequently Asked Questions

When should the SAP be finalized? The SAP should be finalized before the study is unblinded or,

as a best practice, before the first patient is enrolled in a clinical setting. For preclinical work, it should
be finalized before the lead data analyst begins processing the experimental results [2].

What if we need to deviate from the SAP? Any analysis not prospectively defined in the SAP or any
deviation from the planned methods must be clearly documented as "post-hoc" or "exploratory" in the

final study report, with a rationale provided for the change [2].
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[Online PDF]. Available at: [https://www.smolecule.com/products/b12863473#dosatilink-1-statistical-

analysis-plan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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